N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid
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Overview
Description
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring fused with a pyridine ring, and it is substituted with a 4-methylphenyl group. The molecular formula of this compound is C20H15N3O2, and it has a molecular weight of approximately 329.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The pyridine ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid: Similar in structure but with an imidazo[1,2-a]pyridine ring instead of a benzoxazole ring.
2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine: Another related compound with a different substitution pattern on the imidazo[1,2-a]pyridine ring.
Uniqueness
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid is unique due to its specific combination of a benzoxazole and pyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5084-99-1 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-6-14(7-5-13)20-23-17-11-16(8-9-18(17)25-20)22-19(24)15-3-2-10-21-12-15/h2-12H,1H3,(H,22,24) |
InChI Key |
XEPOYEWYSVPQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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